molecular formula C16H16FN3O3S B2885352 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 868978-45-4

3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2885352
CAS No.: 868978-45-4
M. Wt: 349.38
InChI Key: SNUIRHGBRPHFIE-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as condensation reactions, intramolecular cyclizations, and multicomponent reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfonamide group can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide is unique due to the specific combination of functional groups, which can result in distinct biological activities and chemical reactivity. The presence of the fluoro and methoxy groups can influence its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)18-8-7-12-11-20-9-3-2-4-16(20)19-12/h2-6,9-11,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIRHGBRPHFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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